

Commercial Suppliers and Technical Guide for 2-Chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-6-methoxyaniline

Cat. No.: B183059

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Chloro-6-methoxyaniline**, a key chemical intermediate. Below you will find information on its commercial suppliers, typical product specifications, and detailed experimental protocols for its synthesis and analysis.

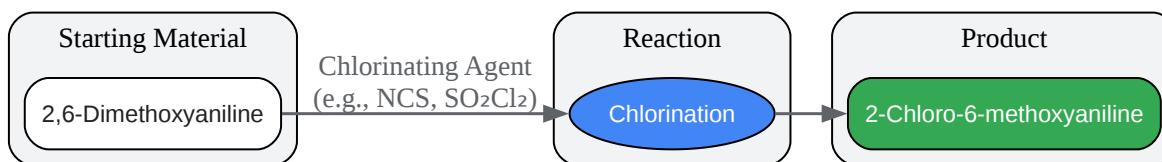
Commercial Availability

2-Chloro-6-methoxyaniline (CAS No. 158966-62-2) is available from a number of commercial chemical suppliers. Researchers can procure this compound from vendors specializing in fine chemicals, building blocks for drug discovery, and intermediates for organic synthesis. Some of the notable suppliers include:

- Sigma-Aldrich (Merck): A major global supplier of a vast array of chemicals for research and development.
- BLD Pharm: A supplier of various organic building blocks and intermediates.[\[1\]](#)
- Apollo Scientific: A UK-based supplier of aromatic and heterocyclic compounds.[\[2\]](#)
- ChemicalBook: A comprehensive online platform that lists various suppliers and provides chemical properties.[\[3\]](#)
- Enamine: A provider of screening compounds and building blocks for drug discovery.[\[4\]](#)

- CymitQuimica: A supplier of fine chemicals for research and industry.[\[5\]](#)

When sourcing **2-Chloro-6-methoxyaniline**, it is recommended to request a Certificate of Analysis (CoA) from the supplier to confirm the purity and impurity profile of the specific lot.


Physicochemical Properties and Specifications

The general specifications for commercially available **2-Chloro-6-methoxyaniline** are summarized in the table below. These values are typical and may vary between suppliers and batches.

Property	Value
CAS Number	158966-62-2
Molecular Formula	C ₇ H ₈ CINO
Molecular Weight	157.60 g/mol
Appearance	Typically a liquid
Purity	Often ≥96%

Synthesis of 2-Chloro-6-methoxyaniline

While a specific, detailed synthesis protocol for **2-Chloro-6-methoxyaniline** is not readily available in public literature, a common synthetic route for similar substituted anilines involves the chlorination of a corresponding methoxyaniline precursor. A plausible synthetic pathway is illustrated below.

[Click to download full resolution via product page](#)

Caption: Plausible synthetic route to **2-Chloro-6-methoxyaniline**.

A general procedure for a related compound, 2,6-dimethoxyaniline, involves the catalytic hydrogenation of the corresponding nitrobenzene derivative.^[6] This suggests an alternative route starting from 2-chloro-6-methoxynitrobenzene.

Hypothetical Experimental Protocol for Synthesis:

A potential synthesis could involve the selective monochlorination of 2-methoxyaniline. However, controlling the regioselectivity can be challenging. A more controlled approach might involve a multi-step synthesis, for example, starting from 2,6-dimethoxyaniline.

Materials:

- 2,6-Dimethoxyaniline
- N-Chlorosuccinimide (NCS)
- Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
- Inert atmosphere (Nitrogen or Argon)

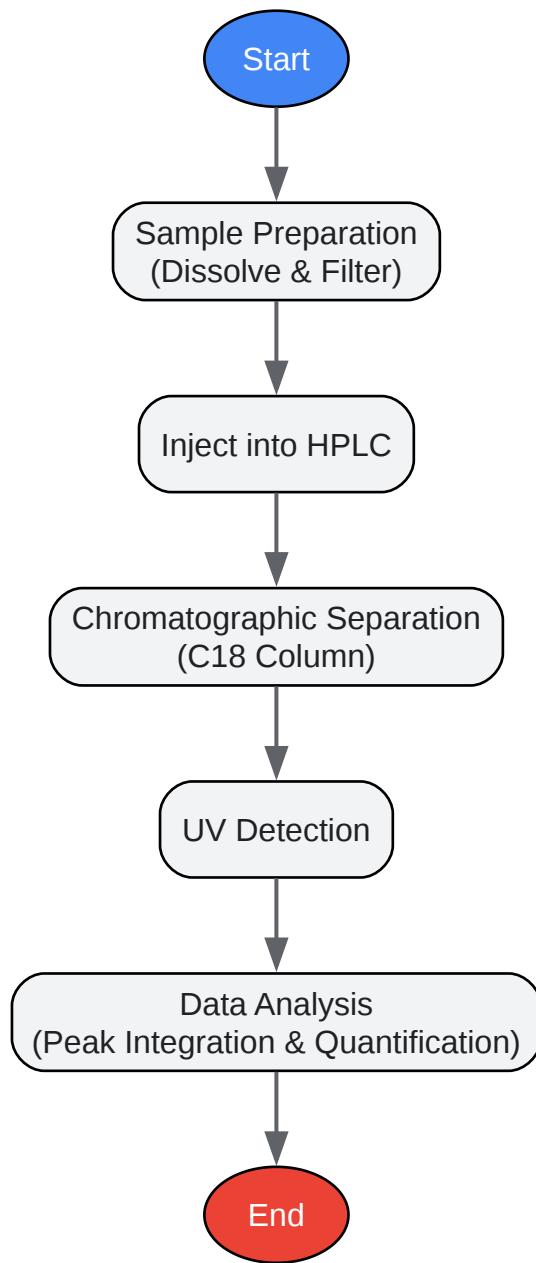
Procedure:

- Dissolve 2,6-dimethoxyaniline in an anhydrous solvent under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Slowly add one equivalent of N-Chlorosuccinimide (NCS) portion-wise, maintaining the temperature at 0 °C.
- Allow the reaction to stir at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Once the starting material is consumed, quench the reaction with a suitable aqueous solution (e.g., sodium thiosulfate solution).
- Extract the product with an organic solvent.

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **2-Chloro-6-methoxyaniline**.

Analytical Methods

The purity and identity of **2-Chloro-6-methoxyaniline** can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.


High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the analysis of **2-Chloro-6-methoxyaniline**.

Instrumentation and Conditions:

Parameter	Recommended Conditions
Column	C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	A gradient of Acetonitrile and Water (with 0.1% Formic Acid or Trifluoroacetic Acid)
Flow Rate	1.0 mL/min
Detection	UV at a suitable wavelength (e.g., 230 nm)
Column Temperature	30 °C
Injection Volume	10 µL

Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

[Click to download full resolution via product page](#)

Caption: General workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile impurities.

Instrumentation and Conditions:

Parameter	Recommended Conditions
Column	Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m)
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Inlet Temperature	250 °C
Oven Program	Start at 80 °C, ramp at 10 °C/min to 280 °C, hold for 5 minutes
Injection Mode	Split (e.g., 10:1) or Splitless
MS Transfer Line	280 °C
Ion Source Temp.	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 μ g/mL) in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of **2-Chloro-6-methoxyaniline**. While specific spectral data for this compound is not readily available in public databases, hypothetical chemical shifts can be predicted based on its structure.

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.

Expected ^1H NMR Spectral Features:

- Aromatic protons (3H) appearing as multiplets or distinct doublets and triplets in the aromatic region (approx. 6.5-7.5 ppm).
- A singlet for the methoxy group protons (3H) in the upfield region (approx. 3.8-4.0 ppm).
- A broad singlet for the amine protons (2H), the chemical shift of which can vary depending on the solvent and concentration.

Expected ^{13}C NMR Spectral Features:

- Six distinct signals in the aromatic region (approx. 110-160 ppm) for the benzene ring carbons.
- A signal for the methoxy carbon (approx. 55-60 ppm).

Safety and Handling

2-Chloro-6-methoxyaniline should be handled by trained personnel in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of **2-Chloro-6-methoxyaniline** for its application in research and development. For specific applications, further optimization of the described protocols may be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 158966-62-2|2-Chloro-6-methoxyaniline|BLD Pharm [bldpharm.com]
- 2. 158966-62-2 Cas No. | 2-Chloro-6-methoxyaniline | Apollo [store.apolloscientific.co.uk]
- 3. 2-Chloro-6-methoxyaniline | 158966-62-2 [chemicalbook.com]
- 4. 2-chloro-6-methoxyaniline | 158966-62-2 [sigmaaldrich.com]
- 5. 2-Chloro-6-methoxyaniline | CymitQuimica [cymitquimica.com]
- 6. Page loading... [guidechem.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 2-Chloro-6-methoxyaniline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b183059#commercial-suppliers-of-2-chloro-6-methoxyaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com